8-Ethyloctadecanedioic acid
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Overview
Description
8-Ethyloctadecanedioic acid is an organic compound with the molecular formula C20H38O4. It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH). This compound is notable for its long carbon chain and the presence of an ethyl group at the eighth position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyloctadecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method starts with 9-oxo methyl nonanoate, which undergoes a McMurry coupling reaction under the promotion of low-valence titanium to form a coupling intermediate. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon to form dimethyl octadecanedioate. Finally, hydrolysis of dimethyl octadecanedioate yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and catalysts to ensure high yield and purity. The separation and purification steps are designed to minimize the involvement of toxic substances, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyloctadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Esterification reactions typically use alcohols and acidic conditions, while amidation reactions use amines and dehydrating agents.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
8-Ethyloctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as nylons and adhesives.
Mechanism of Action
The mechanism of action of 8-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular membranes. Its effects are mediated through the binding of its carboxyl groups to specific receptors or enzymes, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Octadecanedioic acid: Similar in structure but lacks the ethyl group at the eighth position.
Sebacic acid: A shorter dicarboxylic acid with ten carbon atoms.
Azelaic acid: Another dicarboxylic acid with nine carbon atoms.
Uniqueness: 8-Ethyloctadecanedioic acid is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications where other dicarboxylic acids may not be suitable .
Properties
CAS No. |
86851-02-7 |
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Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
8-ethyloctadecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
JHRJYXZOXJXEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCCC(=O)O)CCCCCCC(=O)O |
Origin of Product |
United States |
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